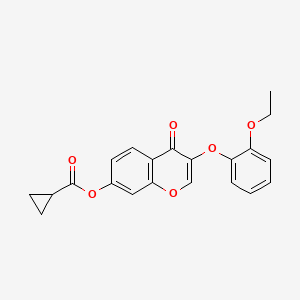

![molecular formula C9H10F3NO B2847479 N-{1-[3-(trifluoromethyl)phenyl]ethyl}hydroxylamine CAS No. 1557118-32-7](/img/structure/B2847479.png)

N-{1-[3-(trifluoromethyl)phenyl]ethyl}hydroxylamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

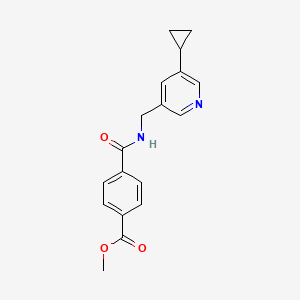

N-{1-[3-(trifluoromethyl)phenyl]ethyl}hydroxylamine is a chemical compound with the CAS Number: 1557118-32-7 . It has a molecular weight of 205.18 . The compound is stored at 4 degrees Celsius and is available in powder form .

Molecular Structure Analysis

The molecular formula of this compound is C9H10F3NO . The InChI Code is 1S/C9H10F3NO/c1-6(13-14)7-3-2-4-8(5-7)9(10,11)12/h2-6,13-14H,1H3 .Physical And Chemical Properties Analysis

This compound has a predicted boiling point of 242.4±50.0 °C and a predicted density of 1.260±0.06 g/cm3 . Its pKa is predicted to be 13.07±0.50 .Applications De Recherche Scientifique

Inhibition of Monoamine Oxidase

N-{1-[3-(trifluoromethyl)phenyl]ethyl}hydroxylamine derivatives have been studied for their potential to inhibit monoamine oxidase (MAO), an enzyme that breaks down neurotransmitters such as dopamine, norepinephrine, and serotonin. The inhibition of MAO can have therapeutic implications in treating depression and other neurological disorders. Alkyloxy with or without additional alkyl or hydroxy substituents in the benzene ring significantly enhances the anti-MAO activity of related compounds (McCoubrey, 1959).

Asymmetric Synthesis

Compounds related to this compound have been utilized in asymmetric synthesis, particularly in the production of N-protected amines and β-amino acids. The addition of organometallic reagents to aldehyde oximes derived from such hydroxylamines, in the presence of boron trifluoride–diethyl ether, results in good to excellent diastereoselectivity, leading to N-protected amines with high enantiomeric purity. This method underscores the utility of hydroxylamines in asymmetric synthesis and the production of chiral building blocks for pharmaceuticals (Hunt et al., 1999).

Metal-free Synthesis of Isoxazoles

A metal-free, regioselective synthesis of highly substituted 2,3-dihydroisoxazoles has been developed using a tandem reaction of electron-deficient 1,3-conjugated enynes with hydroxylamines. This process highlights the versatility of hydroxylamines in facilitating efficient, metal-free synthetic pathways, potentially beneficial for developing novel organic materials and pharmaceuticals (Yu et al., 2010).

Analytical Chemistry Applications

In analytical chemistry, substituted hydroxylamines, including those related to this compound, serve as reagents. They have been applied in the analysis and separation of metal ions, demonstrating the chemical versatility and utility of hydroxylamine derivatives in analytical methodologies (Shendrikar, 1969).

Propriétés

IUPAC Name |

N-[1-[3-(trifluoromethyl)phenyl]ethyl]hydroxylamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F3NO/c1-6(13-14)7-3-2-4-8(5-7)9(10,11)12/h2-6,13-14H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEMLQIXIOMGTBA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC=C1)C(F)(F)F)NO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10F3NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

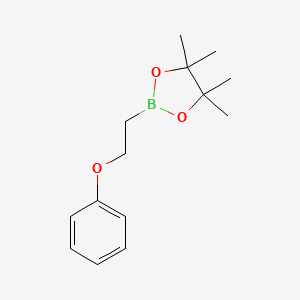

![N-(3,5-Dimethylphenyl)-2-{[2-(4-methoxyphenyl)-9-methyl-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}acetamide](/img/structure/B2847397.png)

![3-{3-[4-(benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}-6-methyl-1-propylquinolin-4(1H)-one](/img/structure/B2847401.png)

![N-[3-(6-chloro-4-phenylquinolin-2-yl)phenyl]methanesulfonamide](/img/structure/B2847403.png)

![3-(4-ethylphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2847404.png)

![1-[3-(2-Fluoro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2847409.png)

![2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(2-ethylphenyl)acetamide](/img/structure/B2847415.png)

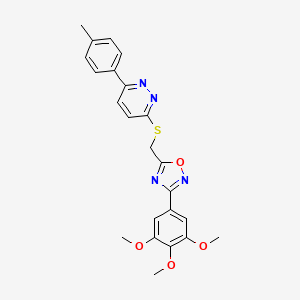

![Methyl 3-[({[3-(4-phenylpiperazin-1-yl)pyrazin-2-yl]thio}acetyl)amino]thiophene-2-carboxylate](/img/structure/B2847418.png)